1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole rings, followed by the introduction of the piperidine and other functional groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Its multiple functional groups could interact with various biological targets, making it a versatile molecule for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with unique mechanical, optical, or electronic properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
Uniqueness
The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its specific combination of functional groups and their spatial arrangement. This unique structure could result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H25N9O4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H25N9O4/c1-2-32-16-10-13(6-7-15(16)30)11-22-24-20(31)17-14(12-28-8-4-3-5-9-28)29(27-23-17)19-18(21)25-33-26-19/h6-7,10-11,30H,2-5,8-9,12H2,1H3,(H2,21,25)(H,24,31)/b22-11+ |
InChI Key |
OUVIHSXQATZAPJ-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCC4)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCC4)O |
Origin of Product |
United States |
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